molecular formula C20H27N7 B12246238 2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12246238
M. Wt: 365.5 g/mol
InChI Key: XYRQMVPVPXFJLZ-UHFFFAOYSA-N
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Description

2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, ethyl, and a piperazine ring fused with a pyrrolo[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and subsequent substitution reactions to introduce the tert-butyl and ethyl groups. Key reagents and conditions often include:

    Vilsmeier formylation: for introducing formyl groups.

    Horner–Wadsworth–Emmons olefination: for forming carbon-carbon double bonds.

    n-Butyllithium (n-BuLi): as a strong base for deprotonation steps.

    Dimethylformamide (DMF): as an electrophile in formylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for compounds like 2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine often involves interaction with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways involved in cell growth, survival, and apoptosis. The compound may bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the piperazine ring, enhances its potential as a versatile scaffold in drug design.

Properties

Molecular Formula

C20H27N7

Molecular Weight

365.5 g/mol

IUPAC Name

4-[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H27N7/c1-5-14-12-16(25-19(24-14)20(2,3)4)26-8-10-27(11-9-26)18-15-6-7-21-17(15)22-13-23-18/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22,23)

InChI Key

XYRQMVPVPXFJLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

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